3-(2-Fluoro-4-methylphenyl)-1-propene
Description
3-(2-Fluoro-4-methylphenyl)-1-propene is an α-olefin derivative featuring a phenyl ring substituted with a fluorine atom at the ortho-position (C2) and a methyl group at the para-position (C4). This compound serves as a monomer in polymer synthesis and may act as an intermediate in organic reactions. The fluorine atom introduces electron-withdrawing effects, while the methyl group contributes steric bulk and weak electron-donating properties.
Properties
IUPAC Name |
2-fluoro-4-methyl-1-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-3-4-9-6-5-8(2)7-10(9)11/h3,5-7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGGYJKROBUNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC=C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methylphenyl)-1-propene typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with a suitable reagent to form the corresponding alcohol, followed by dehydration to yield the desired propene derivative. Common reagents used in these reactions include Grignard reagents and strong acids for the dehydration step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methylphenyl)-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2-Fluoro-4-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to significant biological effects. The pathways involved may include modulation of enzyme activity and receptor binding, resulting in various physiological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The table below compares 3-(2-Fluoro-4-methylphenyl)-1-propene with analogs differing in substituent type, position, or functional groups:
Key Observations:
- Substituent Position : Fluorine at ortho (C2) in the target compound may reduce conjugation compared to para-fluorinated analogs (e.g., 3-(4-fluorophenyl)-1-propene), impacting electronic properties .
- Steric Effects : The adamantyl group in 3-(1-adamantyl)-1-propene introduces significant steric hindrance, leading to lower polymerization rates but higher thermal stability in copolymers . In contrast, the methyl group in the target compound offers moderate bulk without severely hindering reactivity.
- Electron Effects : Methoxy (OCH₃) in 3-(3-fluoro-4-methoxyphenyl)-1-propene enhances solubility in polar solvents compared to the target compound’s methyl group .
Polymerization Behavior and Material Properties
- Adamantane Copolymers : 3-(1-adamantyl)-1-propene forms copolymers with ethene and propene, exhibiting high glass transition temperatures (Tg) due to rigid adamantane moieties .
- Phenyl-Substituted Analogs : 3-phenyl-1-propene copolymers (e.g., with styrene) demonstrate lower Tg values than adamantane derivatives but better flexibility . The target compound’s fluoromethylphenyl group may balance rigidity and processability.
- Halogen Influence : Chlorinated analogs (e.g., 2-chloro-3-(3-fluoro-4-methylphenyl)-1-propene) show higher reactivity in nucleophilic substitutions, whereas fluorine’s stability favors controlled polymerization .
Biological Activity
3-(2-Fluoro-4-methylphenyl)-1-propene is an organic compound notable for its unique structural characteristics, including a fluorine atom and a methyl group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C10H11F, and its structure can be represented as follows:
This compound's structure allows it to engage in various chemical reactions, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, potentially improving pharmacokinetic properties. The propene chain may facilitate addition reactions, allowing for further modifications that can enhance biological efficacy.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on fluorinated analogs have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0039 mg/mL to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrolidine Derivatives | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Fluorinated Compounds | Varies | Various Gram-positive/negative |
Cytotoxicity Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that this compound may exhibit selective toxicity towards certain cancer cells while sparing normal cells, indicating potential as an anticancer agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antibacterial properties of a series of fluorinated compounds, including derivatives of this compound. The results showed that these compounds inhibited bacterial growth effectively, with specific attention to their mechanisms involving disruption of bacterial cell membranes.
Case Study 2: Cytotoxicity in Cancer Research
Another study focused on the cytotoxic effects of fluorinated propene derivatives on breast cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting a promising avenue for further drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
